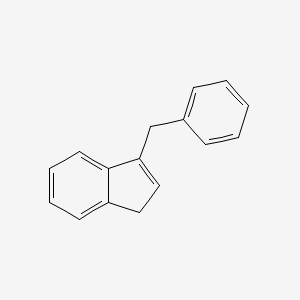

3-Benzyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H14 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-benzyl-1H-indene |

InChI |

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,11H,10,12H2 |

InChI Key |

BGLQFLIZWKWFBT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-1H-indene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Benzyl-1H-indene. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed technical information for their work. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered cyclopentene ring, with a benzyl group attached to the third carbon of the indene core.

References

Spectroscopic data for 3-Benzyl-1H-indene (1H NMR, 13C NMR, IR, MS)

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzyl-1H-indene, a significant organic compound with applications in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a clear and concise reference for its structural identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 | d | 1H | Ar-H |

| 7.39 | d | 1H | Ar-H |

| 7.33 – 7.20 | m | 7H | Ar-H |

| 6.22 | t | 1H | H-1 |

| 4.02 | s | 2H | CH₂ (benzyl) |

| 3.32 | d | 2H | H-2 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C-3a |

| 143.8 | C-7a |

| 142.9 | C-3 |

| 140.2 | C (benzyl) |

| 128.8 | CH (benzyl) |

| 128.6 | CH (benzyl) |

| 126.8 | CH |

| 126.4 | CH (benzyl) |

| 125.1 | CH |

| 123.8 | CH |

| 120.1 | CH |

| 39.8 | CH₂ (benzyl) |

| 37.8 | CH₂ (indene) |

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bonding patterns.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Medium | C-H stretch (aromatic) |

| 3025 | Medium | C-H stretch (aromatic) |

| 2851 | Medium | C-H stretch (aliphatic) |

| 1602 | Medium | C=C stretch (aromatic) |

| 1495 | Strong | C=C stretch (aromatic) |

| 1454 | Strong | C=C stretch (aromatic) |

| 779 | Strong | C-H bend (ortho-disubstituted) |

| 739 | Strong | C-H bend (monosubstituted) |

| 698 | Strong | C-H bend (monosubstituted) |

MS (Mass Spectrometry)

Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 192.09 | 100 | [M]⁺ |

Experimental Protocols

The following sections describe the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III HD 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Bruker ALPHA II FT-IR spectrometer equipped with a Platinum ATR single reflection diamond module. The data was processed using the OPUS software.

Mass Spectrometry (MS)

High-resolution mass spectra were recorded on a Bruker maXis II UHR-qTOF mass spectrometer using electrospray ionization (ESI).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility and stability of 3-Benzyl-1H-indene

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-1H-indene: Solubility and Stability for Drug Development Professionals

Abstract

The physicochemical properties of a compound, particularly its solubility and stability, are fundamental parameters that dictate its viability as a potential therapeutic agent. These characteristics influence every stage of the drug development pipeline, from initial screening and formulation to preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound, a molecule of interest in medicinal chemistry. Given the limited publicly available data on this specific compound, this document emphasizes standardized experimental protocols and data presentation frameworks that can be readily implemented by researchers. The guide includes detailed experimental procedures for solubility and stability testing, templates for data organization, and a logical workflow diagram to guide the characterization process.

Introduction: The Critical Role of Solubility and Stability in Drug Discovery

In the realm of drug discovery and development, the intrinsic physicochemical properties of a molecule are as crucial as its pharmacological activity. Poor solubility can lead to low bioavailability and erratic absorption, diminishing the therapeutic efficacy of a drug candidate. Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough understanding and quantitative assessment of a compound's solubility and stability are imperative early in the development process to mitigate risks and ensure the selection of viable drug candidates.

This guide focuses on the practical aspects of determining these key parameters for this compound. While specific data for this compound is not extensively reported in the literature, the protocols and frameworks presented herein provide a robust starting point for any research scientist or drug development professional.

Solubility Assessment of this compound

A comprehensive solubility profile is essential for designing appropriate in vitro and in vivo experiments, as well as for developing suitable formulations. The following sections detail standard methodologies for determining both thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure. It is a critical parameter for understanding the maximum achievable concentration of a drug in a particular medium.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess of solid this compound to various aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0) and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Express the solubility in units of µg/mL or µM.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This is often more relevant to the high-throughput screening environment.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Addition to Buffer: Add a small volume of the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentrations.

-

Incubation: Incubate the samples at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitate Detection: Measure the amount of precipitate formed using methods such as nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation: Solubility of this compound

The following table provides a template for summarizing the solubility data for this compound.

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | [Insert Data] | [Insert Data] |

Stability Assessment of this compound

Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and predict the compound's stability under various environmental conditions.

Experimental Protocol: Forced Degradation Studies

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation products.

Data Presentation: Stability of this compound under Forced Degradation

The results of the forced degradation studies can be summarized in the following table:

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if any) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 2 | [Insert Data] | [Identify by Rt or m/z] | |

| 8 | [Insert Data] | [Identify by Rt or m/z] | |

| 24 | [Insert Data] | [Identify by Rt or m/z] | |

| 0.1 M NaOH, 60°C | 0 | 100 | - |

| 2 | [Insert Data] | [Identify by Rt or m/z] | |

| 8 | [Insert Data] | [Identify by Rt or m/z] | |

| 24 | [Insert Data] | [Identify by Rt or m/z] | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 2 | [Insert Data] | [Identify by Rt or m/z] | |

| 8 | [Insert Data] | [Identify by Rt or m/z] | |

| 24 | [Insert Data] | [Identify by Rt or m/z] | |

| Photostability (ICH Q1B) | [Specify Duration] | [Insert Data] | [Identify by Rt or m/z] |

| Thermal (60°C) | 24 | [Insert Data] | [Identify by Rt or m/z] |

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the solubility and stability assessment of a novel compound like this compound.

The Rising Potential of 3-Benzyl-1H-indene Derivatives in Therapeutic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-benzyl-1H-indene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, enzyme inhibitory, and antimicrobial potential of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further investigation and drug development efforts in this promising area.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potent anticancer properties of this compound derivatives, particularly their role as inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2,3-dihydro-1H-indene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer effects of these compounds.

| Compound | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | A549 (Non-small Cell Lung Cancer) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | Reference |

| 12d | 0.028 | 0.035 | 0.041 | 0.087 | [1][2][3][4] |

| 12j | >0.1 | >0.1 | >0.1 | >0.1 | [1] |

| 12q | >0.1 | >0.1 | >0.1 | >0.1 | [1] |

| CA-4 (Positive Control) | 0.0019 | 0.0015 | 0.0016 | 0.0023 | [1] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several this compound derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1][2][3] This interaction disrupts the formation of the mitotic spindle, a crucial structure for cell division, ultimately leading to apoptosis. Compound 12d , a particularly potent derivative, has been demonstrated to induce G2/M phase cell cycle arrest and stimulate apoptosis in K562 cells.[1][2][3] Furthermore, this compound has shown anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2][3][4]

A simplified signaling pathway illustrating the mechanism of action of these tubulin polymerization inhibitors is depicted below.

Experimental Protocols

The antiproliferative activities of the target compounds were evaluated against human cancer cell lines (K562, A549, HCT116, and MCF-7) using the Cell Counting Kit-8 (CCK-8) assay.[1]

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2-4 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

The inhibitory effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit.

-

Tubulin was incubated with the test compounds or a control vehicle in a polymerization buffer at 37°C.

-

The change in absorbance at 340 nm was monitored over time using a spectrophotometer.

-

An increase in absorbance indicates tubulin polymerization, while inhibition is observed as a reduction in the rate and extent of absorbance increase.

The effect of the compounds on the cell cycle distribution was determined by flow cytometry.

-

K562 cells were treated with the test compounds for a specified period.

-

The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

Enzyme Inhibition: A Potential Avenue for Neurodegenerative Disease Treatment

Derivatives of this compound have also been investigated for their ability to inhibit key enzymes implicated in neurodegenerative disorders, such as Alzheimer's disease. Specifically, certain hydrazide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]

Quantitative Enzyme Inhibition Data

The following table presents the IC50 values for the inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) by selected indene-derived hydrazides.

| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Reference |

| SD-24 | >1000 | >1000 | [5] |

| SD-25 | >1000 | >1000 | [5] |

| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | [5] |

| SD-31 | 733.16 ± 0.143 | >1000 | [5] |

| SD-40 | 108.86 ± 0.142 | 286.01 ± 0.143 | [5] |

| SD-42 | 92.44 ± 0.106 | 264.33 ± 0.068 | [5] |

Experimental Workflow for Enzyme Inhibition Assays

The general workflow for assessing the inhibitory potential of these compounds against AChE and BuChE is outlined below.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Crystal Structure Analysis of 3-Benzyl-1H-indene Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 3-Benzyl-1H-indene analogs, a class of compounds with significant potential in medicinal chemistry. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystal growth, and explores their mechanism of action through signaling pathway diagrams.

Core Findings: Structural Insights into this compound Analogs

The crystal structures of several this compound analogs have been determined by single-crystal X-ray diffraction, revealing key conformational features. The indene core, a bicyclic system composed of a benzene ring fused to a cyclopentene ring, provides a rigid scaffold for various substitutions. The orientation of the benzyl group at the 3-position, as well as other substituents, significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound analogs, providing a basis for structural comparison.

Table 1: Crystallographic Data for this compound Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea | C₁₈H₁₉N₃S | Orthorhombic | Pbca | 11.9129(5) | 9.6914(4) | 27.8220(11) | 90 | 90 | 90 | 3212.1(2) | 8 |

| 3-Benzyl-1-[(cyclohexylidene)amino]thiourea | C₁₄H₁₉N₃S | Triclinic | P-1 | 6.5537(3) | 10.5247(5) | 11.3403(5) | 113.682(1) | 92.969(2) | 106.610(2) | 673.96(5) | 2 |

| (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one | C₁₇H₁₁F₃O | Monoclinic | P2₁/c | 15.6546(13) | 6.2050(6) | 14.6546(13) | 90 | 113.774(2) | 90 | 1302.7(2) | 4 |

Table 2: Selected Bond Lengths and Angles for this compound Analogs

| Compound Name | Key Bond Lengths (Å) | Key Bond Angles (°) | Dihedral Angle between Rings (°) |

| 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea | N-C(thiourea), C=S, N-N | Angles around the thiourea and imine functionalities | 58.63(8) (between benzene rings)[1] |

| 3-Benzyl-1-[(cyclohexylidene)amino]thiourea | N-C(thiourea), C=S, N-N | Angles around the thiourea and imine functionalities | 46.30(8) (between benzene and mean plane of cyclohexylidene ring)[2] |

| (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one | C=O, C=C(exocyclic), C-C(indanone) | Angles within the indanone ring system and at the exocyclic double bond | 1.81(5) (between indan ring system and trifluoromethyl-substituted benzene ring)[3] |

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.[4][5] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[4]

Inhibition of tubulin polymerization by dihydro-1H-indene analogs.

Experimental Protocols

This section outlines the general methodologies for the synthesis, crystallization, and structure determination of this compound analogs, based on reported procedures.[6][7][8]

Synthesis of this compound Analogs

A common synthetic route to 3-substituted-1H-indoles involves the direct arylation of NH-indoles.[7] For example, 3-phenyl-1H-indoles can be synthesized using a palladium-catalyzed reaction of indoles with aryl halides in water.[7] A general procedure is as follows:

References

- 1. Crystal structure of 3-benzyl-1-[(1,2,3,4-tetra-hydro-naphthalen-1-yl-idene)amino]-thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3-benzyl-1-[(cyclo-hexyl-idene)amino]-thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Health and Safety Information for Handling 3-Benzyl-1H-indene: A Technical Guide

This technical guide provides an in-depth overview of the known and anticipated health and safety considerations for handling 3-Benzyl-1H-indene, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Data

While specific experimental data for this compound is limited, computational data and information on the parent compound, indene, are summarized below.

Table 1: Computational and Physical Data for this compound and Indene

| Property | This compound | Indene |

| CAS Number | 22495-71-2[1] | 95-13-6 |

| Molecular Formula | C₁₆H₁₄[1] | C₉H₈ |

| Molecular Weight | 206.28 g/mol [1] | 116.16 g/mol |

| Appearance | Not specified | Colorless liquid |

| Boiling Point | Not specified | 181-182 °C |

| Melting Point | Not specified | -2 °C |

| Flash Point | Not specified | 78.3 °C (Class IIIA Combustible Liquid)[2] |

| LogP | 3.8688[1] | 2.43 |

| Hydrogen Bond Acceptors | 0[1] | 0 |

| Hydrogen Bond Donors | 0[1] | 0 |

| Rotatable Bonds | 2[1] | 0 |

Table 2: Toxicological and Exposure Data for Indene (as a proxy)

| Parameter | Value/Information |

| Acute Toxicity | In animals: Irritation to eyes, skin, and mucous membranes.[2] May cause lung damage if swallowed (aspiration hazard).[3][4] |

| Routes of Exposure | Inhalation, ingestion, skin and/or eye contact.[2] |

| Target Organs | Eyes, skin, respiratory system, liver, kidneys, spleen.[2] |

| Symptoms of Exposure | Irritation, dermatitis, skin sensitization, coughing, wheezing.[2][5] |

| Workplace Exposure Limits (NIOSH) | 10 ppm (averaged over a 10-hour workshift).[5] |

| Workplace Exposure Limits (ACGIH) | 10 ppm (averaged over an 8-hour workshift).[5] |

| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen.[6] |

Hazard Identification and Precautionary Measures

Based on the data for indene, this compound should be treated as a hazardous substance. Key hazards include:

-

Flammability: Indene is a combustible liquid.[2][4] Keep away from heat, sparks, and open flames.

-

Reactivity: Indene can polymerize and oxidize on standing and has been reported to explode during nitration.[2] It is incompatible with strong acids and oxidizing agents.[5]

-

Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2][5] May cause skin sensitization and potential damage to the liver and kidneys upon prolonged or repeated exposure.[2][5] Aspiration of the liquid may cause chemical pneumonitis.[2][3]

The following workflow outlines the necessary precautions when handling indene-class compounds.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling hazardous aromatic hydrocarbons like indene.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[5][6]

-

Skin Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time).[6] Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a potential for exposure above the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

3.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

3.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists. Use only non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] Protect from light and air, as indene can form explosive peroxides.[3]

3.4. Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4][5] Ventilate the area and wash the spill site after material pickup is complete.[5]

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may need to be disposed of as hazardous waste.[5]

3.5. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

Reactivity and Synthesis Considerations

While a detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of substituted indenes often involves strong bases, organometallic reagents, or transition-metal catalysts.[8] The reactivity of the indene core suggests that this compound may be susceptible to polymerization, oxidation, and reactions with strong electrophiles.[2] The presence of the benzyl group may also influence its reactivity. These factors should be considered when planning any chemical transformations.

The following diagram illustrates a generalized logical relationship for assessing the safety of a chemical synthesis involving a substituted indene.

References

- 1. chemscene.com [chemscene.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Indene [cdc.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. nj.gov [nj.gov]

- 6. Indene - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Indene synthesis [organic-chemistry.org]

The Genesis of a Bicyclic Aromatic: A Technical History of Indene Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational chemistry of indene, a pivotal scaffold in organic chemistry and medicinal chemistry.

Discovery and Early History

Indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentene ring, was first isolated from coal tar in 1890 by German chemists Wilhelm von Miller and Johannes Rohde.[1] Their work, a testament to the meticulous fractionation techniques of the era, identified a new hydrocarbon within the coal tar fraction boiling between 175–185 °C. The name "indene" was coined due to the characteristic indigo-like color produced in certain condensation reactions of the compound, although indene itself is a colorless liquid.

The initial structural elucidation of indene was accomplished through classical chemical degradation methods. Oxidation of indene with potassium dichromate yielded homophthalic acid (o-carboxylphenylacetic acid), providing crucial evidence for the presence of a benzene ring fused to a five-membered ring. This, combined with elemental analysis, allowed for the definitive assignment of its benzocyclopentene structure.

Key Milestones in the History of Indene

| Year | Milestone | Researchers | Significance |

| 1890 | First isolation of indene from coal tar | Wilhelm von Miller and Johannes Rohde | Discovery of a new bicyclic aromatic hydrocarbon. |

| c. 1890s | Structural elucidation through oxidation | von Miller and Rohde | Confirmation of the benzocyclopentene structure. |

| Early 20th Century | Industrial production from coal tar | Various | Availability of indene for chemical synthesis and polymer production. |

| Mid-20th Century | Development of synthetic routes | Various | Enabled the synthesis of substituted indenes for various applications. |

| Late 20th Century | Discovery of indene-containing natural products and pharmaceuticals | Various | Highlighted the importance of the indene scaffold in medicinal chemistry. |

| 2021 | Detection of indene in interstellar space | Cernicharo et al. | First identification of a pure polycyclic aromatic hydrocarbon (PAH) in space, suggesting complex organic chemistry in interstellar environments.[2][3][4][5][6] |

Experimental Protocols: The Original Isolation of Indene

The pioneering work of von Miller and Rohde relied on the chemical properties of indene, particularly the weak acidity of the methylene protons on the five-membered ring. This allowed for its separation from other hydrocarbons present in the same coal tar fraction.

Materials and Equipment (Reconstructed from historical accounts)

-

Starting Material: Coal tar fraction with a boiling point range of 175–185 °C.

-

Reagents:

-

Metallic sodium

-

Water (for steam distillation)

-

-

Apparatus:

-

Distillation apparatus for fractional distillation

-

Reaction vessel for treatment with sodium

-

Steam distillation apparatus

-

Protocol for the Isolation of Indene from Coal Tar

-

Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation to isolate the fraction boiling between 175–185 °C. This fraction is a complex mixture of aromatic hydrocarbons.

-

Formation of Sodio-indene: The collected fraction was treated with metallic sodium. The acidic methylene protons of indene react with sodium to form a solid sodium salt, known as "sodio-indene." This reaction exploits the resonance stabilization of the resulting indenyl anion.

-

Separation of Sodio-indene: The solid sodio-indene precipitates from the hydrocarbon mixture and is separated by filtration or decantation.

-

Regeneration of Indene: The isolated sodio-indene was then treated with water and subjected to steam distillation. The water hydrolyzes the sodium salt, regenerating indene, which is then co-distilled with the steam.

-

Purification: The collected distillate was further purified by fractional distillation to yield pure indene.

Early Synthetic Approaches and Chemical Reactivity

Following its discovery and isolation, research efforts turned towards the laboratory synthesis of indene and its derivatives. Early synthetic methods were often multi-step and low-yielding compared to modern techniques.

Illustrative Early Synthetic Strategy (Conceptual)

One conceptual approach, based on the understanding of organic reactions at the time, would involve the intramolecular cyclization of a suitable phenyl-substituted aliphatic precursor.

Fundamental Reactivity of the Indene Core

The chemical reactivity of indene is characterized by both its aromatic (benzene ring) and non-aromatic (cyclopentene ring) portions.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the double bond of the five-membered ring.

-

Addition Reactions: The double bond in the cyclopentene ring readily undergoes addition reactions, such as hydrogenation to form indane.

-

Acidity of Methylene Protons: As utilized in its isolation, the methylene protons at the C1 position are weakly acidic (pKa ≈ 20 in DMSO) due to the formation of the resonance-stabilized indenyl anion upon deprotonation. This anion is aromatic, having 10 π-electrons.

-

Polymerization: Indene can undergo polymerization, particularly in the presence of acid catalysts, to form polyindene resins.

Quantitative Data from Early Studies

While the exact precision of modern analytical techniques was not available to the early pioneers, their reported physical constants were remarkably accurate and crucial for the characterization of this new compound.

| Property | Reported Value (c. 1890s) | Modern Accepted Value |

| Molecular Formula | C₉H₈ | C₉H₈ |

| Molar Mass | ~116 g/mol | 116.16 g/mol |

| Boiling Point | ~182 °C | 181-182 °C |

| Melting Point | Not consistently reported in early sources | -2 °C |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in most organic solvents |

Evolution of Indene Chemistry and Modern Applications

The foundational work on the discovery and chemistry of indene has paved the way for its widespread use in both industrial and academic settings.

Modern Synthetic Methodologies

Modern organic synthesis offers a plethora of efficient and selective methods for the preparation of indene and its derivatives. These include:

-

Palladium-catalyzed cyclization reactions: These methods offer high yields and functional group tolerance.

-

Acid-catalyzed cyclodehydration of 2-phenyl-substituted alcohols: A common and efficient laboratory-scale synthesis.

-

Diels-Alder reactions: Construction of the bicyclic ring system through cycloaddition chemistry.

Significance in Drug Development and Materials Science

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules and approved drugs. Its rigid framework and synthetic tractability make it an attractive starting point for the design of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indene synthesis [organic-chemistry.org]

- 6. Indene - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of Indene Formation from Benzyl Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of indene, a foundational polycyclic aromatic hydrocarbon (PAH), represents a critical step in the molecular growth of more complex and often deleterious aromatic systems, including soot precursors. Understanding the mechanistic pathways of its formation is paramount for controlling combustion processes and for the synthesis of complex aromatic molecules in various applications, including materials science and drug development. This technical guide provides an in-depth review of the theoretical and experimental studies on the formation of indene, with a primary focus on the role of the benzyl radical. It has been theoretically predicted and experimentally confirmed that the reaction of benzyl radicals with acetylene is a dominant pathway for indene synthesis under combustion-like conditions.[1][2][3][4] This document details the reaction mechanism, presents key quantitative data from computational studies, outlines the experimental methodologies used for validation, and provides visual representations of the core concepts.

Introduction: The Significance of Indene Formation

Indene (C₉H₈) is the simplest polycyclic aromatic hydrocarbon that features both a six-membered and a five-membered ring. Its formation is a crucial gateway in the synthesis of larger PAHs, which are known for their environmental persistence and potential carcinogenic and mutagenic properties.[2][3][4] From a synthetic chemistry perspective, the indene scaffold is a valuable building block for various pharmaceuticals and advanced materials. Therefore, a deep understanding of its formation mechanisms from smaller, readily available precursors in high-temperature environments like combustion flames is of significant scientific interest. Among the various proposed pathways, the reaction involving the resonantly stabilized benzyl radical has been identified as a key contributor.[5]

The Predominant Pathway: Benzyl Radical Reaction with Acetylene

Theoretical calculations and experimental evidence strongly support the reaction between the benzyl radical (C₇H₇) and acetylene (C₂H₂) as a primary route to indene.[1][2][3] This pathway is particularly significant in combustion environments where both benzyl radicals and acetylene are present in high concentrations.[1][2] The overall mechanism can be described as an addition-cyclization-aromatization sequence.

The reaction proceeds through the following key steps:

-

Initial Addition: The acetylene molecule adds to the methylene group of the benzyl radical. This initial step must overcome an energy barrier.

-

Cyclization: The resulting C₉H₉ intermediate undergoes a facile ring-closure to form a bicyclic intermediate.

-

Aromatization: The bicyclic intermediate then aromatizes by losing a hydrogen atom, yielding the stable indene molecule.

This reaction is highly selective, forming the indene isomer almost exclusively.[2][3]

Quantitative Energetics of the Reaction Pathway

Computational studies, primarily using ab initio and density functional theory (DFT) methods, have elucidated the potential energy surface for the reaction of benzyl radical with acetylene. The key energetic parameters are summarized in the table below.

| Reaction Step | Intermediate/Product | Energy Barrier (kJ/mol) | Relative Energy (kJ/mol) | Overall Reaction Energy (kJ/mol) |

| Benzyl Radical + Acetylene → Intermediate 1 | C₉H₉ Intermediate[1] | 51 | -60 | |

| Intermediate 1 → Intermediate 2 (Cyclization) | Bicyclic Intermediate [i2] | 57 | -118 | |

| Intermediate 2 → Indene + H | Indene + H | - | - | -68 (Exoergic) |

| Benzyl Radical + H → Toluene (Side Reaction) | Toluene | 87 | - | -52.7 (Exoergic) |

Table 1: Calculated energies for the key steps in the formation of indene from the benzyl radical and acetylene. Data sourced from theoretical calculations.[1][2]

The branching ratios for the formation of indene versus toluene (a potential side product from the benzyl radical abstracting a hydrogen atom) have been determined to be approximately 99.5% for indene and 0.5% for toluene, highlighting the dominance of the indene formation pathway.[1][2]

Signaling Pathways and Logical Relationships

The reaction mechanism for the formation of indene from a benzyl radical and acetylene can be visualized as a signaling pathway, where each step leads to the next in a defined sequence of chemical transformations.

References

- 1. osti.gov [osti.gov]

- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 3. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene (Journal Article) | OSTI.GOV [osti.gov]

- 5. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthetic Routes to 3-Benzyl-1H-indene and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-benzyl-1H-indene and its derivatives. The indene scaffold is a crucial structural motif in medicinal chemistry and materials science, and efficient synthetic access to its derivatives is of significant interest. These notes compile and detail various synthetic strategies, with a focus on providing actionable experimental procedures.

I. Overview of Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound and its analogs. The primary methods include:

-

Direct C-H Arylation/Alkylation: This modern approach involves the direct functionalization of the C-H bond at the 3-position of the indene ring. It offers an atom-economical route to the target compounds.

-

Iron-Catalyzed Cyclization: This method utilizes iron salts to catalyze the reaction between N-benzylic sulfonamides and alkynes, affording functionalized indenes with high regioselectivity.

-

Palladium-Catalyzed Cross-Coupling Reactions: Classic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile platform for the synthesis of a wide range of substituted indenes. This often involves the coupling of a halo-indene with a suitable organoboron reagent or vice versa.

The choice of synthetic route may depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

II. Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for selected synthetic routes to this compound and related derivatives.

| Route Name | Key Reagents | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Direct Benzylation | Indene, Benzyl fluoride | LDA, HMPA | THF | 25 | 0.5 | 80 | Wang et al. (2018) |

| FeCl₃-Catalyzed Cyclization | N-benzyl-N-(2-ethynylphenyl)sulfonamide | FeCl₃ | 1,2-Dichloroethane | 80 | 12 | (Not specified for this compound) | Liu et al. (2010) |

| Suzuki Coupling & RCM | Substituted phenols, Benzylboronic acid | Pd(PPh₃)₄, Grubbs' catalyst | Toluene, DCM | Various | Various | (Not specified for this compound) | Jana et al. (2017) |

III. Experimental Protocols

Protocol 1: HMPA-Promoted Direct Benzylation of Indene

This protocol is adapted from the work of Wang et al. (2018) and describes a highly efficient method for the direct synthesis of this compound.

Materials:

-

Indene

-

Benzyl fluoride

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Hexamethylphosphoramide (HMPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Standard glassware for extraction and chromatography

Procedure:

-

To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add a solution of indene (1.0 mmol) and HMPA (2.5 mmol) in 5 mL of dry THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add LDA solution (1.75 mL, 2.0 M, 3.5 mmol) dropwise to the flask via syringe.

-

Stir the resulting mixture at 25 °C for 5 minutes.

-

Add a solution of benzyl fluoride (1.5 mmol) in 2 mL of dry THF to the reaction mixture.

-

Continue stirring at 25 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Expected Yield: 80%[1]

Characterization Data (this compound): [1]

-

Appearance: Colorless oil

-

¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 7.2 Hz, 1H), 7.29–7.26 (m, 4H), 7.25–7.21 (m, 2H), 7.20–7.15 (m, 2H), 6.10 (s, 1H), 3.88 (d, J = 1.6 Hz, 2H), 3.32 (d, J = 1.2 Hz, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 145.2, 144.6, 143.6, 139.4, 130.1, 129.0, 128.5, 126.2, 126.1, 124.7, 123.8, 119.4, 37.8, 34.6.

Protocol 2: FeCl₃-Catalyzed Synthesis of Functionalized Indenes (General Method)

This protocol is a general representation of the method described by Liu et al. (2010) for the synthesis of indene derivatives, which could be adapted for the synthesis of this compound from the appropriate starting materials.

Materials:

-

N-benzylic sulfonamide

-

Alkyne

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-benzylic sulfonamide (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous DCE, add FeCl₃ (10 mol%).

-

Stir the mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the desired indene derivative.

IV. Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by employing substituted starting materials in the aforementioned protocols or by further functionalization of the parent molecule. For instance, a multi-step synthesis starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid can lead to various 2-benzyl-2,3-dihydro-1H-indene derivatives with substitutions on the benzyl ring. This typically involves a cyclization to form the indanone core, followed by an aldol condensation with a substituted benzaldehyde and subsequent reduction steps.

V. Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described.

Caption: Direct Benzylation of Indene.

Caption: FeCl₃-Catalyzed Indene Synthesis.

Caption: Suzuki Coupling and RCM Route.

References

Application Notes and Protocols for the Utilization of 3-Benzyl-1H-indene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indene is a versatile starting material in organic synthesis, offering a valuable scaffold for the preparation of a variety of heterocyclic compounds with significant biological activities. The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged structure in medicinal chemistry. The presence of the benzyl group at the 3-position provides a key site for further functionalization and transformation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2,3-benzodiazepines, a class of compounds known for their anxiolytic and neuroprotective properties. The synthetic strategy involves a two-step process: ozonolysis of this compound to yield a 1,2-dicarbonyl intermediate, followed by cyclocondensation with hydrazine to form the diazepine ring system.

Application: Synthesis of 2,3-Benzodiazepines

The indene scaffold of this compound can be readily transformed into the 2,3-benzodiazepine core. This class of compounds has garnered significant interest in drug discovery due to their modulatory effects on the central nervous system. Notably, they have been investigated as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a crucial role in neuronal excitotoxicity.[1] Blockade of these receptors has shown therapeutic potential in animal models of ischemic and neurodegenerative diseases.[1]

Biological Activity of 2,3-Benzodiazepine Derivatives

The following table summarizes the biological activities of various 2,3-benzodiazepine derivatives, highlighting their potential as therapeutic agents.

| Compound | Biological Activity | Model System | IC₅₀ / ED₅₀ / Other Metric | Reference |

| Tofisopam | Anxiolytic | Clinical studies | - | [2] |

| Girisopam | Anxiolytic | Preclinical studies | - | [2] |

| Nerisopam | Anxiolytic, Antipsychotic | Preclinical studies | - | [2] |

| LY300164 | AMPA receptor antagonist, Neuroprotective | In vivo (gerbil) | 10 mg/kg (oral) provided up to 25% survival of hippocampal CA1 neurons | [3] |

| LY303070 | AMPA receptor antagonist | In vivo (rat) | Effective at 2.5-5 mg/kg (intravenous) | [3] |

| VBZ102 | Anxiolytic-like effect | In vivo (mouse) | Pronounced effect at various doses in light-dark box and open field tests | [4][5][6] |

Experimental Protocols

Scheme 1: Synthesis of 4-Phenyl-5H-benzo[d][1][7]diazepine from this compound

References

- 1. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Benzyl-1H-indene Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indene scaffold is a valuable pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of 1H-indene have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Among these, 3-Benzyl-1H-indene and its related structures have garnered significant interest as a promising template for the design of novel therapeutic agents. These compounds, particularly dihydro-1H-indene derivatives, have been extensively explored as potent inhibitors of tubulin polymerization for cancer therapy and as enzyme inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[2][3][4][5]

This document provides an overview of the key applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Application as Anticancer Agents: Tubulin Polymerization Inhibitors

A significant application of this compound derivatives is in oncology, where they function as potent antimitotic agents by inhibiting tubulin polymerization.[3][4][5] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][5][6]

Quantitative Data: Antiproliferative and Tubulin Inhibitory Activity

The antiproliferative activity of various dihydro-1H-indene derivatives has been evaluated against several human cancer cell lines. The data, presented as IC50 values, highlights the potency of these compounds.

| Compound | Target / Cell Line | IC50 (µM) | Notes |

| 12d | A549 (Lung Cancer) | 0.028 | Most potent derivative identified in the study.[3][5] |

| Hela (Cervical Cancer) | 0.041 | ||

| MCF-7 (Breast Cancer) | 0.087 | ||

| HepG2 (Liver Cancer) | 0.035 | ||

| Tubulin Polymerization | 1.21 | Binds to the colchicine site.[3][5] | |

| 12j | A549 (Lung Cancer) | 0.042 | |

| Hela (Cervical Cancer) | 0.056 | ||

| MCF-7 (Breast Cancer) | 0.112 | ||

| HepG2 (Liver Cancer) | 0.049 | ||

| 12q | A549 (Lung Cancer) | 0.066 | |

| Hela (Cervical Cancer) | 0.073 | ||

| MCF-7 (Breast Cancer) | 0.131 | ||

| HepG2 (Liver Cancer) | 0.068 | ||

| 12t | A549 (Lung Cancer) | 0.081 | |

| Hela (Cervical Cancer) | 0.095 | ||

| MCF-7 (Breast Cancer) | 0.154 | ||

| HepG2 (Liver Cancer) | 0.088 |

Data sourced from studies on dihydro-1H-indene derivatives.[3][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the anticancer effect of these indene derivatives is the disruption of microtubule dynamics.

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocols

This protocol describes a general three-step synthesis for potent indene-based tubulin inhibitors.[5]

Materials:

-

3-(3,4,5-trimethoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Appropriate benzyl halide (e.g., benzyl bromide)

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH), Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Friedel-Crafts Acylation: React 3-(3,4,5-trimethoxyphenyl)propanoic acid with thionyl chloride to form the acid chloride. This is followed by an intramolecular Friedel-Crafts acylation using AlCl₃ in DCM to yield the corresponding indanone.

-

Reduction: The ketone group of the indanone is reduced to a hydroxyl group using sodium borohydride in methanol.

-

Hydrogenolysis and Substitution: The hydroxyl group is removed via hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere. The resulting intermediate is then substituted with the desired benzyl group to yield the final 2-benzyl-dihydro-1H-indene derivative.

Caption: General synthetic workflow for dihydro-1H-indene derivatives.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, Hela)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (indene derivatives)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the indene derivatives (dissolved in DMSO) and incubate for 48-72 hours. A vehicle control (DMSO only) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., G-PEM buffer with GTP)

-

Test compounds and controls (e.g., colchicine)

-

Temperature-controlled spectrophotometer/fluorometer

Procedure:

-

Preparation: Pre-incubate the test compound with tubulin solution on ice for 15 minutes.

-

Initiation of Polymerization: Transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Monitoring: Monitor the increase in absorbance (or fluorescence, if using a fluorescent reporter) at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curve of the compound-treated sample to the control. The IC50 is the concentration of the compound that inhibits the extent of tubulin polymerization by 50%.[3]

Application in Neurodegenerative Diseases: Cholinesterase Inhibitors

Certain indene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for managing Alzheimer's symptoms.

Quantitative Data: AChE and BuChE Inhibition

A series of indene-derived hydrazides were evaluated for their ability to inhibit human AChE and BuChE.

| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Ratio (BuChE/AChE) |

| SD-24 | 40.43 ± 0.067 | 92.86 ± 0.066 | 2.30 |

| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 |

| SD-42 | >1000 | >1000 | N/A |

| Donepezil | (Standard Drug) | (Standard Drug) | (Reference) |

Data sourced from a study on indene-derived hydrazides.[2]

Mechanism of Action in Alzheimer's Disease

The therapeutic strategy involves inhibiting cholinesterase enzymes to boost neurotransmission. Some compounds may also interfere with the AChE-induced aggregation of amyloid-β (Aβ) peptides, another hallmark of Alzheimer's disease.[2]

Caption: Inhibition of Acetylcholinesterase (AChE) by indene derivatives.

Experimental Protocol

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[2]

Materials:

-

Human recombinant AChE or BuChE

-

Phosphate buffer (pH 8.0)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

Test compounds (indene derivatives)

-

96-well microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, the enzyme solution, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-Benzyl-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors

Introduction

Tubulin, a critical protein in forming microtubules, is a well-established target for the development of anticancer drugs.[1] Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2] Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis, making them effective chemotherapeutic agents.[1] 3-Benzyl-1H-indene derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization.[3] These synthetic molecules are designed to bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules.[1] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death.[4]

One particularly potent derivative, compound 12d (4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene), has demonstrated significant antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[1][5] Its mechanism involves direct inhibition of tubulin polymerization, leading to the disruption of the microtubule network, which in turn triggers downstream apoptotic pathways.[1] These characteristics make this compound derivatives attractive candidates for further development as novel anticancer therapeutics.[6]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: In Vitro Antiproliferative Activity of Compound 12d [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.041 |

| A549 | Non-small Cell Lung Cancer | 0.028 |

| PC-3 | Prostate Cancer | 0.087 |

| MCF-7 | Breast Cancer | 0.035 |

Table 2: Tubulin Polymerization Inhibition [1]

| Compound | Target | IC₅₀ (µM) | Assay Method |

| 12d | Tubulin Polymerization | 3.24 | In vitro fluorescence-based assay |

| Colchicine | Tubulin Polymerization | 2.89 | In vitro fluorescence-based assay |

Mechanism of Action and Experimental Overview

The diagrams below illustrate the mechanism of action for this compound derivatives and the general workflow for their evaluation.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indene derivatives are a critical structural motif in a wide array of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is of significant interest to the chemical and pharmaceutical sciences. Palladium catalysis has emerged as a powerful tool for the construction of the indene core, offering diverse pathways with high levels of control and functional group tolerance.

These application notes provide detailed protocols and comparative data for several key palladium-catalyzed methods for the synthesis of indene derivatives, including indenones and functionalized indenes.

Method 1: One-Pot Synthesis of Indenones via Palladium-Catalyzed Acylation and Intramolecular Aldol Condensation

This method provides an efficient, one-pot synthesis of substituted indenones from readily available o-iodoketones and aldehydes. The key steps involve a palladium-catalyzed direct acylation of the o-iodoketone with an aldehyde, followed by an intramolecular aldol condensation to afford the indenone product.[1]

Experimental Protocol

General Procedure for the Preparation of Indenones (8aa) [1]

-

To a sealed tube, add o-iodobenzoyl derivative (1.0 equiv), aldehyde (4.0 equiv), Pd(OAc)₂ (5 mol %), Ag₂O (1.2 equiv), and TBHP (5.0 equiv in decane) in 1,4-dioxane (2.0 mL).

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for the specified time (monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the desired indenone.

Data Presentation

| Entry | o-Iodoketone (1) | Aldehyde (2) | Product | Time (h) | Yield (%) |

| 1 | 1a | 2a | 3aa | 24 | 63 |

| 2 | 1a | 2b | 3ab | 26 | 65 |

| 3 | 1a | 2c | 3ac | 24 | 68 |

| 4 | 1b | 2a | 3ba | 28 | 61 |

| 5 | 1b | 2d | 3bd | 30 | 55 |

Table 1: Substrate scope for the one-pot synthesis of indenones.

Reaction Workflow

Figure 1: Workflow for the one-pot synthesis of indenones.

Method 2: Intramolecular Allylic Arylation of Baylis-Hillman Acetates via C-H Bond Activation

This protocol describes the synthesis of indene derivatives from readily available Baylis-Hillman acetates through a palladium-catalyzed intramolecular allylic arylation involving C(sp²)–H bond activation.[2]

Experimental Protocol

General Procedure for the Synthesis of Indene Derivatives [2]

-

To a screw-capped vial, add the Baylis-Hillman acetate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol %), PPh₃ (0.02 mmol, 10 mol %), and K₂CO₃ (0.4 mmol).

-

Add 1,4-dioxane (2.0 mL) to the vial.

-

Seal the vial and stir the mixture at 100 °C for the specified time (monitored by TLC).

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to afford the indene derivative.

Data Presentation

| Entry | Baylis-Hillman Acetate | Time (h) | Product | Yield (%) |

| 1 | 1a | 12 | 2a | 85 |

| 2 | 1b | 15 | 2b | 78 |

| 3 | 1c | 12 | 2c | 82 |

| 4 | 1d | 18 | 2d | 75 |

| 5 | 1e | 12 | 2e | 88 |

Table 2: Synthesis of various indene derivatives via intramolecular allylic arylation.

Proposed Catalytic Cycle

Figure 2: Proposed catalytic cycle for the intramolecular allylic arylation.

Method 3: Carboannulation of Propargylic Carbonates with In Situ Generated Organozinc Compounds

This method details the palladium-catalyzed carboannulation and arylation of propargylic carbonates with organozinc compounds, generated in situ, to produce a new class of indene derivatives under mild conditions.[3][4]

Experimental Protocol

General Procedure for the Synthesis of Indene Derivatives [3]

-

To a solution of aryl halide (0.6 mmol) in THF (2 mL) under a nitrogen atmosphere, add a solution of n-BuLi (0.6 mmol, 2.5 M in hexane) at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of ZnCl₂ (0.6 mmol) in THF (1 mL) to the above solution and stir for another 30 minutes at 0 °C to generate the organozinc reagent.

-

To a separate flask, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2 mol %), P(OPh)₃ (0.04 mmol, 8 mol %), and the propargylic carbonate (0.2 mmol) in THF (2 mL).

-

Transfer the freshly prepared organozinc reagent to the catalyst mixture via cannula.

-

Stir the reaction mixture at 50 °C for the specified time (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the desired indene derivative.

Data Presentation

| Entry | Propargylic Carbonate | Aryl Halide | Time (h) | Product | Yield (%) |

| 1 | 1a | 2a | 5 | 3a | 85 |

| 2 | 1b | 2a | 6 | 3b | 82 |

| 3 | 1a | 2b | 5 | 3c | 88 |

| 4 | 1c | 2c | 7 | 3d | 75 |

| 5 | 1d | 2a | 6 | 3e | 78 |

Table 3: Synthesis of indene derivatives via carboannulation of propargylic carbonates.

Reaction Workflow

Figure 3: Workflow for the synthesis of indenes from propargylic carbonates.

Method 4: Synthesis of Biindene Derivatives via Palladium-Catalyzed Alkene Difunctionalization

This method describes the cross-coupling of 2-allylphenyl triflates with substituted indenes to afford biindene derivatives. The reaction proceeds with high selectivity for the thermodynamically preferred alkene isomers and involves alkene nucleopalladation with indenyl anions.[5][6]

Experimental Protocol

General Procedure for the Synthesis of Biindene Derivatives [6]

-

In a nitrogen-filled glovebox, add the indene (0.30 mmol, 1.5 equiv), BrettPhos (0.024 mmol, 12 mol %), and K₃PO₄ (0.40 mmol, 2.0 equiv) to an oven-dried vial.

-

Add toluene (1.0 mL) to the vial.

-

In a separate vial, prepare a stock solution of the palladium precatalyst, BrettPhosPd(allyl)Cl (0.020 mmol, 10 mol %), and the 2-allylphenyl triflate (0.20 mmol, 1.0 equiv) in toluene (1.0 mL).

-

Add the palladium/triflate solution to the vial containing the indene mixture.

-

Seal the vial with a Teflon-lined cap and heat at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the biindene derivative.

Data Presentation

| Entry | 2-Allylphenyl Triflate | Indene | Product | Yield (%) |

| 1 | 1a | 2a | 3a | 75 |

| 2 | 1b | 2a | 3b | 68 |

| 3 | 1a | 2b | 3c | 72 |

| 4 | 1c | 2c | 3d | 65 |

Table 4: Synthesis of biindene derivatives.

Proposed Mechanistic Pathway

Figure 4: Proposed mechanism for biindene synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Purification techniques for 3-Benzyl-1H-indene (e.g., column chromatography, recrystallization)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Benzyl-1H-indene, a crucial intermediate in various synthetic applications. The following sections outline two primary purification techniques: column chromatography and recrystallization. These methods are designed to remove impurities and enhance the purity of the compound to ≥98%, suitable for demanding research and development applications.

Introduction

This compound is a substituted indene derivative. Due to its aromatic nature and reactive methylene group, it serves as a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological activity. Ensuring the high purity of this starting material is critical for the success of subsequent reactions, preventing the formation of unwanted byproducts and ensuring the integrity of the final compounds. The purification protocols detailed below are designed to be robust and reproducible for achieving high-purity this compound.

Data Presentation

The following tables summarize the expected quantitative data for the purification of this compound using the described protocols. These values are representative and may vary based on the initial purity of the starting material and specific experimental conditions.

Table 1: Column Chromatography Purification Data

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate Gradient |

| Typical Loading | 1 g crude product per 100 g silica gel |

| Expected Yield | 85-95% |

| Purity Before | Variable (e.g., 80-90%) |

| Purity After | ≥98% (by NMR) |

Table 2: Recrystallization Purification Data

| Parameter | Value |

| Solvent System | Ethanol/Water |

| Initial Purity | ≥90% |

| Expected Yield | 70-85% |

| Purity After | ≥99% (by NMR) |

| Appearance | White to off-white crystalline solid |

Experimental Protocols

Protocol 1: Purification by Column Chromatography